molecular formula C18H19ClN2O5S B3647304 methyl 3-[[2-(2-chloro-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate

methyl 3-[[2-(2-chloro-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate

Cat. No.: B3647304
M. Wt: 410.9 g/mol
InChI Key: PWQLLRATXSSDNO-UHFFFAOYSA-N
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Description

Methyl 3-[[2-(2-chloro-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a benzoate core substituted with a methyl group and an amide linkage to a sulfonylated aniline derivative. The presence of chlorine and sulfonyl groups adds to its reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[[2-(2-chloro-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 2-chloro-N-methylsulfonylaniline with an appropriate acyl chloride, followed by coupling with methyl 4-amino-3-methylbenzoate under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the acylation and coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[2-(2-chloro-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[[2-(2-chloro-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[[2-(2-chloro-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate involves its interaction with specific molecular targets. The sulfonyl and chlorine groups can form strong interactions with biological macromolecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[[2-(2-chloroanilino)acetyl]amino]-4-methylbenzoate: Lacks the sulfonyl group, which may reduce its reactivity.

    Methyl 3-[[2-(2-bromo-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate: Contains a bromine atom instead of chlorine, which can alter its chemical properties and reactivity.

Uniqueness

Methyl 3-[[2-(2-chloro-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate is unique due to the presence of both chlorine and sulfonyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups makes it a valuable intermediate in synthetic chemistry and a potential candidate for pharmaceutical research.

Properties

IUPAC Name

methyl 3-[[2-(2-chloro-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-12-8-9-13(18(23)26-2)10-15(12)20-17(22)11-21(27(3,24)25)16-7-5-4-6-14(16)19/h4-10H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQLLRATXSSDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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